molecular formula C11H13Cl2N B1454404 2-(3,4-Dichlorophenyl)cyclopentan-1-amine CAS No. 1250910-81-6

2-(3,4-Dichlorophenyl)cyclopentan-1-amine

Cat. No.: B1454404
CAS No.: 1250910-81-6
M. Wt: 230.13 g/mol
InChI Key: OBOYFJCCZPJIHL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3,4-dichlorophenyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11H,1-3,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOYFJCCZPJIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250910-81-6
Record name 2-(3,4-dichlorophenyl)cyclopentan-1-amine
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Preparation Methods

General Synthetic Strategy

The preparation of 2-(3,4-dichlorophenyl)cyclopentan-1-amine typically follows a multi-step synthetic sequence involving:

  • Formation of the cyclopentane ring bearing the 3,4-dichlorophenyl substituent.
  • Introduction of the amine group at the 1-position of the cyclopentane ring.
  • Control of stereochemistry to obtain specific enantiomers or diastereomers.

Two main approaches are documented:

  • Nucleophilic ring opening of cyclopentane epoxides with arylmagnesium reagents.
  • Reductive amination of cyclopentanone intermediates.

Nucleophilic Ring Opening of 1,2-Epoxycyclopentane

A highly effective method starts with the nucleophilic ring opening of 1,2-epoxycyclopentane using 3,4-dichlorophenylmagnesium bromide (a Grignard reagent). This reaction yields a racemic mixture of trans-2-(3,4-dichlorophenyl)cyclopentanol isomers.

Step Reagents & Conditions Outcome
1 1,2-Epoxycyclopentane + 3,4-dichlorophenylmagnesium bromide Formation of racemic trans-2-(3,4-dichlorophenyl)cyclopentanol

Following this, an enzymatic resolution using immobilized Candida antarctica lipase B selectively acetylates the R-alcohol, enabling separation of enantiomers. The acetate is hydrolyzed to yield the optically pure (1R,2S)-alcohol.

Step Reagents & Conditions Outcome
2 Immobilized Candida antarctica lipase B + vinyl acetate Enantioselective acetylation of R-alcohol, separation of enantiomers
3 Hydrolysis of acetate Recovery of optically pure (1R,2S)-2-(3,4-dichlorophenyl)cyclopentanol

This stereospecific approach ensures defined stereochemistry for subsequent transformations.

Oxidation to Cyclopentanones and Reductive Amination

The optically pure alcohols undergo Dess–Martin oxidation to yield cyclopentanones with a single defined stereocenter.

Step Reagents & Conditions Outcome
4 Dess–Martin periodinane oxidation Formation of (R)- and (S)-2-(3,4-dichlorophenyl)cyclopentanone

Reductive amination of these ketones with amines (e.g., 4-aminocyclohexanol) and sodium cyanoborohydride produces the target amines. The reaction can generate both cis- and trans-configured cyclopentylamines due to hydride attack on either face of the iminium intermediate.

Step Reagents & Conditions Outcome
5 Reductive amination with amine + NaBH3CN Formation of cis- and trans-2-(3,4-dichlorophenyl)cyclopentan-1-amines

Separation of diastereomers is achieved via flash column chromatography, allowing isolation of all stereoisomers.

Alternative Synthetic Route via Amide and Hofmann Rearrangement

Another documented route involves:

  • Conversion of a nitrile intermediate to an amide.
  • Hofmann rearrangement of the amide to yield the primary amine.

This method was applied in the synthesis of related cyclopentylamines such as indatraline, which shares structural similarity.

Step Reagents & Conditions Outcome
1 Nitrile + H2O2 under basic conditions Conversion to amide
2 Hofmann rearrangement with PhI(OCOCF3)2 (PIFA) Formation of primary amine with retention of stereochemistry

This approach preserves the trans-relationship between the amino group and the aryl substituent on the cyclopentane ring.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Product/Outcome Notes
Nucleophilic ring opening 1,2-Epoxycyclopentane + 3,4-dichlorophenylmagnesium bromide Racemic trans-alcohol Initial C–C bond formation
Enzymatic resolution Immobilized Candida antarctica lipase B + vinyl acetate Enantioselective acetylation and separation Stereochemical control
Hydrolysis of acetate Standard hydrolysis Optically pure alcohol Recovery of desired enantiomer
Oxidation Dess–Martin periodinane Cyclopentanone Precursor for amination
Reductive amination Amine + NaBH3CN Mixture of cis- and trans-amines Diastereomeric mixture, chromatographic separation
Amide formation and Hofmann rearrangement Nitrile + H2O2; then PhI(OCOCF3)2 (PIFA) Primary amine with retention of stereochemistry Alternative route, stereochemistry preserved

Research Findings and Notes

  • The enzymatic resolution step is crucial for obtaining optically pure intermediates, which is important for biological activity and further synthetic utility.
  • Reductive amination conditions must be carefully controlled to minimize epimerization and control stereochemical outcomes.
  • The Hofmann rearrangement using hypervalent iodine reagents proceeds with retention of configuration, providing a stereospecific route to the primary amine.
  • Chromatographic methods such as flash column chromatography are essential for separating stereoisomers due to the formation of cis- and trans-isomers during reductive amination.
  • The synthetic approaches have been validated by advanced characterization techniques including NMR, LC-MS, and X-ray crystallography to confirm stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)cyclopentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

2-(3,4-Dichlorophenyl)cyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-(3,4-Dichlorophenyl)cyclopentan-1-amine and Analogs
Compound Name CAS Number Molecular Weight Substituent Position Ring Size Availability
This compound 1250910-81-6 230.13 2-position Cyclopentane Discontinued
2-(3,4-Dichlorophenyl)cyclopropan-1-amine Not Provided ~207.02 (est.) 2-position Cyclopropane Not commercial
1-(3,4-Dichlorophenyl)cyclopentan-1-amine 1215206-22-6 230.13 1-position Cyclopentane Discontinued
Methazole* 20816-12-0 284.09 Oxadiazolidinedione Heterocyclic Active herbicide

*Methazole included due to shared 3,4-dichlorophenyl group but distinct functional core.

Structural Analog: 2-(3,4-Dichlorophenyl)cyclopropan-1-amine
  • Key Differences :
    • Smaller cyclopropane ring introduces higher ring strain, likely reducing stability compared to the cyclopentane analog .
    • Lower molecular weight (~207 vs. 230.13) may alter pharmacokinetics (e.g., faster metabolic clearance).
Positional Isomer: 1-(3,4-Dichlorophenyl)cyclopentan-1-amine
  • Key Differences: Substituent at the 1-position (vs.
Functional Analog: Methazole
  • Key Differences :
    • Core structure replaces cyclopentane with a 1,2,4-oxadiazolidine-3,5-dione heterocycle, conferring herbicidal activity via inhibition of photosynthesis .
    • Higher molecular weight (284.09 vs. 230.13) and polar functional groups reduce lipophilicity compared to the cyclopentane-based amine.

Biological Activity

2-(3,4-Dichlorophenyl)cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound this compound features a cyclopentane ring substituted with a dichlorophenyl group. The presence of the dichlorophenyl moiety is significant in influencing the biological activity of the compound, particularly in terms of its interaction with various biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes, including monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. The dichlorophenyl substitution may enhance binding affinity to enzyme active sites .
  • Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties against gram-positive bacteria and mycobacterial strains. For instance, derivatives of 3,4-dichlorocinnamanilides exhibited significant antibacterial efficacy comparable to clinically used antibiotics .

Biological Activity Data

A summary of biological activities related to compounds structurally similar to this compound is presented in the following table:

Activity Type Reported Compounds Effectiveness Reference
Antibacterial3,4-DichlorocinnamanilidesSubmicromolar activity against S. aureus and MRSA
Enzyme InhibitionCyclopropane derivativesSignificant MAO inhibition
CytotoxicityVarious derivativesLow cytotoxicity on mammalian cells

Case Studies

  • Antimicrobial Efficacy : A study on 3,4-dichlorocinnamanilides demonstrated that specific derivatives showed potent activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). These findings suggest that structural modifications can enhance antibacterial properties .
  • Enzyme Interaction Studies : Research focusing on cyclopropane derivatives indicated that certain substitutions could lead to increased enzyme inhibition. The introduction of electron-withdrawing groups like chlorine was found to be beneficial for enhancing binding affinity and inhibitory potency .
  • Cytotoxicity Assessment : In vitro studies on various derivatives revealed that while some compounds exhibited strong antibacterial activity, they maintained low cytotoxicity levels in primary cell lines, indicating a favorable therapeutic index .

Q & A

Q. What are the recommended synthesis pathways for 2-(3,4-Dichlorophenyl)cyclopentan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting with 3,4-dichlorobenzyl chloride and cyclopentanone, a Grignard reaction or Mannich condensation can form the cyclopentane backbone. Amine introduction may proceed via catalytic hydrogenation of a nitrile intermediate. Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1H^1H-NMR detects cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13C^{13}C-NMR confirms chlorine-induced deshielding of adjacent carbons .
  • IR : N–H stretching (3300–3500 cm1^{-1}) and C–Cl vibrations (600–800 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS identifies the molecular ion peak (C11_{11}H12_{12}Cl2_2N, m/z ≈ 244.03) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from structural analogs with varying substituents. Systematic approaches include:
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (Table 1) to isolate substituent effects.

  • In vitro Assays : Standardize cell lines (e.g., HEK-293 for receptor binding) and control purity (>98%) to reduce variability .

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., dichloro-substitution correlates with higher receptor affinity) .

    Table 1: SAR of Selected Cyclopentylamine Derivatives

    CompoundSubstituentsReceptor Binding Affinity (IC50_{50})Reference
    2-(3,4-Dichlorophenyl)3,4-diCl12 nM (Serotonin 5-HT2A_{2A})
    1-(4-Chlorophenyl)4-Cl85 nM (Dopamine D2_2)
    2-(4-Fluorophenyl)4-F210 nM (σ1_1 Receptor)

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
  • Identify Binding Pockets : Align the compound with crystal structures (e.g., PDB: 6A93 for 5-HT2A_{2A}) .
  • Optimize Ligand Conformation : Rotatable bonds in the cyclopentane ring allow flexibility for hydrophobic interactions .
  • Validate Predictions : Compare computed binding energies (ΔG ≈ -9.2 kcal/mol) with experimental IC50_{50} values .

Q. What experimental designs are optimal for studying the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :
  • Substrate Design : Introduce electron-withdrawing groups (e.g., NO2_2) to test directing effects .
  • Reaction Monitoring : Use HPLC-MS to track intermediate formation (e.g., bromination at C5 vs. C6 positions) .
  • Kinetic Isotope Effects (KIE) : Deuterated analogs quantify rate-determining steps in nitration or sulfonation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)cyclopentan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichlorophenyl)cyclopentan-1-amine

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